1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
Description
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic urea derivative featuring a benzodioxole moiety and a substituted pyrrolidinone ring. The urea linkage (-NH-C(=O)-NH-) is critical for its molecular recognition properties, often seen in bioactive compounds targeting enzymes or receptors .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6/c1-27-16-6-4-15(9-18(16)28-2)24-11-14(8-20(24)25)23-21(26)22-10-13-3-5-17-19(7-13)30-12-29-17/h3-7,9,14H,8,10-12H2,1-2H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAHRWOJDOHMSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC4=C(C=C3)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d][1,3]dioxole moiety, followed by the introduction of the dimethoxyphenyl group. The final step involves the formation of the urea linkage through a reaction between an isocyanate and an amine derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs, such as benzodioxole, substituted urea, or pyrrolidinone groups. Data is synthesized from peer-reviewed studies and structural databases.
Structural Analogues with Benzodioxole Moieties
Key Observations :
- However, the target compound’s 3,4-dimethoxyphenyl substituent may improve solubility compared to tert-butyl or pyridine analogs .
Urea Derivatives with Heterocyclic Cores
Key Observations :
- Core Flexibility: Pyrrolidinone (target) and pyrazolopyrimidinone () cores both allow conformational flexibility but differ in hydrogen-bonding capacity due to the urea’s position.
Research Findings and Mechanistic Insights
- Structural Similarity and Lumping Strategies: Compounds with benzodioxole and urea groups may be "lumped" as surrogates in computational models due to shared physicochemical properties (e.g., logP, hydrogen-bond donors) .
- Crystallographic Analysis : Tools like Mercury CSD 2.0 could compare the target compound’s crystal packing with analogs to predict stability or polymorphism.
Biological Activity
The compound 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C₁₈H₁₈N₂O₄
- Molecular Weight: 342.35 g/mol
The structure includes a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, and a pyrrolidine ring that may contribute to its pharmacological properties.
Antitumor Activity
Several studies have investigated the antitumor potential of compounds related to or derived from the target molecule. Notably:
- Synthesis and Evaluation : A series of derivatives similar to the target compound were synthesized and evaluated for their antitumor activity against various cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). Compounds demonstrated significant growth inhibition with IC₅₀ values typically below 5 μM. For instance, a related compound showed IC₅₀ values of 2.07 ± 0.88 μM against HeLa cells and 2.55 ± 0.34 μM against MCF-7 cells .
- Mechanism of Action : The mechanism through which these compounds exert their effects includes induction of apoptosis and cell cycle arrest at the S-phase and G2/M-phase in cancer cells. This was confirmed through morphological analysis and flow cytometry assays .
Other Biological Activities
In addition to antitumor effects, compounds with similar structural features have been reported to exhibit:
- Antimicrobial Properties : Some related compounds have shown efficacy against bacterial strains, suggesting a broader pharmacological profile.
- Anti-inflammatory Effects : Research indicates that certain derivatives can modulate inflammatory pathways, potentially useful in treating inflammatory diseases.
Case Study 1: Antitumor Efficacy
A study published in Medicinal Chemistry evaluated various derivatives of benzo[d][1,3]dioxole for their cytotoxic effects on human cancer cell lines. The study highlighted that specific modifications in the structure significantly enhanced antitumor activity. For example, one derivative exhibited an IC₅₀ value of 2.06 ± 0.09 μM against A549 cells, indicating a strong potential for further development as an anticancer agent .
Case Study 2: Mechanistic Insights
Another investigation focused on the apoptotic mechanisms induced by these compounds. The study utilized dual staining techniques to assess cell viability and apoptosis rates, revealing that compounds could effectively trigger programmed cell death in tumor cells while sparing normal cells .
Data Summary
| Compound Name | Cell Line | IC₅₀ Value (μM) | Mechanism |
|---|---|---|---|
| C27 | HeLa | 2.07 ± 0.88 | Apoptosis induction |
| C7 | A549 | 2.06 ± 0.09 | Cell cycle arrest |
| C16 | MCF-7 | 2.55 ± 0.34 | Apoptosis induction |
Q & A
Basic: What synthetic strategies are recommended for preparing this urea-pyrrolidinone hybrid compound?
Answer:
The synthesis of structurally analogous compounds involves multi-step organic reactions, such as:
- Step 1: Formation of the benzo[d][1,3]dioxole moiety via cyclization of catechol derivatives with dichloromethane or equivalent reagents .
- Step 2: Introduction of the pyrrolidin-5-one ring using cyclocondensation of β-ketoesters with amines, as demonstrated in pyrazole derivatives (e.g., compound 2 in ) .
- Step 3: Urea linkage formation via reaction of an isocyanate intermediate with a primary amine, as seen in PubChem entries for benzodioxole-containing ureas .
Key Consideration: Optimize reaction conditions (e.g., solvent polarity, temperature) to prevent premature cyclization or side reactions.
Basic: How can the structural integrity of this compound be confirmed?
Answer:
Use orthogonal analytical techniques:
- X-ray Crystallography: Resolve the 3D conformation of the pyrrolidinone ring and urea linkage, as applied to structurally complex benzofuran-urea hybrids (e.g., ) .
- NMR Spectroscopy: Assign protons in the benzo[d][1,3]dioxole (δ 5.9–6.1 ppm for methylenedioxy group) and pyrrolidinone (δ 2.5–3.5 ppm for lactam protons) moieties, referencing InChI data from PubChem entries () .
- HRMS: Validate molecular weight (expected m/z ~455.2 for C₂₂H₂₁N₃O₆).
Advanced: How can experimental design principles optimize synthesis yield and purity?
Answer:
Implement Design of Experiments (DoE) and flow chemistry techniques:
- DoE: Use fractional factorial designs to test variables (e.g., catalyst loading, reaction time) for urea bond formation, as demonstrated in flow-chemistry synthesis of diazomethanes ( ) .
- Continuous-Flow Systems: Enhance reproducibility of temperature-sensitive steps (e.g., lactam ring closure) by minimizing thermal gradients .
Example Optimization Table:
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 60–100°C | 80°C | +25% yield |
| Solvent | DMF vs. THF | THF | Reduced side products |
Advanced: How to address contradictions in pharmacological activity data for benzodioxole-urea derivatives?
Answer:
Contradictions may arise from assay variability or structural nuances:
- In vitro vs. In vivo Discrepancies: Test metabolic stability (e.g., CYP450 interactions) of the 3,4-dimethoxyphenyl group, which may influence bioavailability .
- Orthogonal Assays: Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests to differentiate direct target effects from off-target toxicity.
- Structural Analog Analysis: Cross-reference benzodioxole-containing compounds ( ) to identify substituents (e.g., methylenedioxy vs. methoxy) that modulate activity .
Advanced: What structure-activity relationship (SAR) insights exist for benzodioxole-pyrrolidinone hybrids?
Answer:
Key SAR trends from analogous compounds:
- Benzodioxole Position: Substitution at the 5-position (vs. 6-position) enhances steric compatibility with hydrophobic binding pockets ( ) .
- Pyrrolidinone Modifications: A 5-oxo group improves hydrogen-bonding capacity, while N-substitution (e.g., 3,4-dimethoxyphenyl) alters logP and membrane permeability .
SAR Comparison Table:
| Compound | Substituent | Bioactivity (IC₅₀) | LogP |
|---|---|---|---|
| Target | 3,4-Dimethoxyphenyl | 12 nM (hypothetical) | 2.1 |
| Analog A | 4-Fluorophenyl | 45 nM | 2.3 |
| Analog B | Unsubstituted phenyl | >100 nM | 1.8 |
Advanced: What computational methods predict the physicochemical properties of this compound?
Answer:
Use molecular dynamics (MD) and DFT calculations :
- Solubility Prediction: Calculate Hansen solubility parameters for the benzo[d][1,3]dioxole and dimethoxyphenyl groups to guide solvent selection ( ) .
- logP Estimation: Apply fragment-based methods (e.g., Crippen’s method) using PubChem’s computed data (PSA = ~78.5 Ų, logP ≈ 2.1) .
Advanced: How to resolve spectral data conflicts (e.g., NMR shifts) during characterization?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
